molecular formula C10H18ClNO2 B6183129 methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 2613382-74-2

methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No. B6183129
CAS RN: 2613382-74-2
M. Wt: 219.7
InChI Key:
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Description

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (MBCH) is an organic compound with a wide range of uses in the scientific and medical community. It is a derivative of the amino acid alanine and is used as a building block for the synthesis of other molecules. MBCH is also known as 3-Amino-2-methyl-bicyclo[2.2.2]octane-2-carboxylate hydrochloride, and is an important intermediate in the synthesis of various compounds.

Scientific Research Applications

MBCH has a wide range of applications in scientific research. It can be used as a building block for the synthesis of other molecules and is used in the synthesis of various compounds. It has been used to synthesize peptides, peptidomimetics, and other organic molecules. It has also been used to study the structure and function of proteins and enzymes.

Mechanism of Action

MBCH acts as a catalyst in the synthesis of other molecules. It facilitates the formation of a covalent bond between two molecules by providing a source of electrons. It also acts as a ligand, binding to the active site of enzymes and proteins, and stabilizing their structure. This allows the enzyme or protein to perform its function more efficiently.
Biochemical and Physiological Effects
MBCH has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. In addition, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

MBCH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also stable and can be stored for long periods of time. However, it is important to use MBCH in a well-ventilated area, as it can be toxic if inhaled or ingested.

Future Directions

MBCH has potential applications in a variety of areas. It could be used to develop new drugs or treatments for diseases. It could also be used to create new materials with improved properties. Additionally, it could be used to study the structure and function of proteins and enzymes, leading to a better understanding of how they work. Finally, it could be used to create new catalysts, which could be used to speed up chemical reactions.

Synthesis Methods

MBCH can be synthesized from alanine in several ways. One method involves the reaction of alanine with ethyl chloroformate to form ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride. The hydrochloride salt can then be formed by adding hydrochloric acid. Another method is to react alanine with ethyl chloroformate and then add hydrochloric acid to form the hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves the reaction of 2-aminobicyclo[2.2.2]octane with methyl chloroformate followed by treatment with hydrochloric acid.", "Starting Materials": [ "2-aminobicyclo[2.2.2]octane", "Methyl chloroformate", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminobicyclo[2.2.2]octane is reacted with excess methyl chloroformate in the presence of a base such as triethylamine to form methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate, which is the desired compound." ] }

CAS RN

2613382-74-2

Product Name

methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Molecular Formula

C10H18ClNO2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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